molecular formula C13H13N3O4 B2577572 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 240799-72-8

2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

Cat. No.: B2577572
CAS No.: 240799-72-8
M. Wt: 275.264
InChI Key: BLZRKDPBFKODLJ-BQYQJAHWSA-N
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Description

Chemical Structure and Key Features: The compound 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (hereafter referred to as Compound A) consists of an aniline moiety substituted with a methoxy (-OCH₃) group at the 2-position and an ethenyl bridge linked to a 3-methyl-4-nitro-1,2-oxazole ring. The nitro group (-NO₂) on the oxazole ring imparts strong electron-withdrawing properties, while the methoxy group on the aniline ring contributes electron-donating effects, creating a push-pull electronic system. Its molecular formula is C₁₃H₁₂N₄O₄ (calculated molecular weight: 304.26 g/mol).

Phase-transfer catalysts (e.g., TBAF) and Grignard reagents, as seen in and , may facilitate such reactions .

Properties

IUPAC Name

2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-9-13(16(17)18)12(20-15-9)7-8-14-10-5-3-4-6-11(10)19-2/h3-8,14H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZRKDPBFKODLJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Vinylation: The vinyl group is introduced through a Heck reaction, where the oxazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.

    Aniline Formation: Finally, the aniline moiety is introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aniline groups, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity : Recent studies have indicated that compounds similar to 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline demonstrate promising anticancer properties. For instance, the incorporation of nitro and oxazole groups has been linked to enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar effects .

Antibacterial Properties : The compound's structural features allow it to act as an inhibitor of certain bacterial enzymes, making it a candidate for developing new antibacterial agents. Research into related compounds has shown that modifications at specific positions can significantly influence antibacterial efficacy .

Material Science Applications

Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable charge transport characteristics are key advantages in these applications .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that the presence of the oxazole ring significantly increased cytotoxicity compared to non-functionalized anilines. This suggests that this compound may also exhibit enhanced anticancer properties .
  • Synthesis of Heterocycles : The compound has been utilized in synthetic pathways to produce various heterocyclic compounds through reactions involving azides and alkynes. These reactions highlight its versatility as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxazole ring can interact with nucleic acids and proteins, potentially disrupting their normal function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of Compound A with structurally related molecules:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Compound A 2-methoxy-aniline + 3-methyl-4-nitro-oxazole C₁₃H₁₂N₄O₄ 304.26 Electron push-pull system; potential for planar conformation due to ethenyl bridge.
Compound B () Aniline + 3-methyl-4-nitro-oxazole (no methoxy) C₁₂H₁₁N₃O₃ 245.24 Lacks electron-donating methoxy group; weaker electronic asymmetry .
Compound C () 2-methoxy-5-(3,4,5-trimethoxystyryl)aniline C₁₈H₂₀N₂O₄ 328.36 Multiple methoxy groups enhance solubility; styryl group increases steric bulk .
Compound D () 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) C₁₅H₁₅ClN₂O₂ 302.75 Nitroso (-NO) instead of nitro; chloro substituent alters reactivity .
Compound E () N,N-Dimethyl-4-[(E)-2-(3,6,7-tribromo-9-butylcarbazol-2-yl)ethenyl]aniline C₂₆H₂₅Br₃N₂ 623.21 Bulky carbazole moiety; bromine atoms increase molecular weight and lipophilicity .
Electronic and Steric Effects :
  • Compound A vs. The nitro group in both compounds stabilizes the oxazole ring via resonance .
  • Compound A vs. Compound C : The trimethoxystyryl group in C introduces greater steric hindrance, which may reduce packing efficiency in crystalline states compared to A .
  • Compound A vs. Compound D : The nitroso group in D is less electron-withdrawing than nitro, leading to differences in redox behavior and hydrogen-bonding capabilities .
Crystallographic and Packing Behavior :
  • Compound A and analogues like Compound E () likely exhibit planar conformations due to conjugated ethenyl bridges. Hydrogen bonding involving the nitro group (as in ) could influence crystal packing .
  • Software such as SHELXL () and ORTEP () are critical for resolving such structures .

Biological Activity

2-Methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline, also known by its CAS number 240799-72-8, is a synthetic organic compound with a complex structure that includes a methoxy group, an oxazole ring, and an aniline moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and materials science.

  • Molecular Formula : C13H13N3O4
  • Molecular Weight : 275.26 g/mol
  • IUPAC Name : this compound
  • LogP : 2.6 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its structural components:

  • Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Oxazole Ring : This moiety may enhance binding affinity to specific biological targets, such as enzymes or receptors.
  • Aniline Moiety : The aniline structure allows for participation in electrophilic aromatic substitution reactions, which can modify the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains:
    • Escherichia coli: MIC values as low as 0.0195 mg/mL.
    • Staphylococcus aureus: MIC values ranging from 5.64 to 77.38 µM.

These findings suggest that the compound may possess similar antimicrobial properties due to its structural features .

Cytotoxicity and Mutagenicity

Studies involving nitroanilines have demonstrated potential cytotoxic effects:

  • In animal studies, exposure to similar compounds has resulted in decreased body weight and altered organ weights (e.g., increased liver weight) at high doses .
  • The mutagenic potential of nitro-substituted anilines is well-documented; the presence and position of nitro groups significantly influence mutagenicity .

Study on Structural Analogues

A study evaluating the effects of structurally related compounds found that those with a nitro group at the para position exhibited stronger mutagenic activity compared to their meta counterparts . This correlation highlights the importance of molecular structure in determining biological activity.

Toxicological Assessment

In a reproductive toxicity study involving timed-mated female rats exposed to high concentrations of related compounds, significant changes in reproductive outcomes were noted, emphasizing the need for careful assessment of such chemicals in pharmacological applications .

Applications in Research

The unique structure of this compound positions it as a promising candidate for:

  • Medicinal Chemistry : Potential development as a new pharmacophore targeting bacterial infections and inflammatory diseases.
  • Materials Science : Use in organic electronics and advanced materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves coupling reactions between substituted oxazole and aniline derivatives. For example, nitro-oxazole intermediates (e.g., 3-methyl-4-nitro-1,2-oxazole) can be prepared via nitration of methyl-oxazole precursors, followed by an E-selective Heck or Wittig coupling with 2-methoxyaniline derivatives. Key parameters include temperature control (80–120°C for nitration), solvent selection (polar aprotic solvents like DMF for coupling), and catalyst optimization (e.g., Pd/C for cross-coupling) to enhance yield and stereoselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : Analyze the coupling pattern of the ethenyl group (δ 6.5–7.5 ppm for E-configuration) and methoxy protons (δ 3.8–4.0 ppm). Confirm nitro group presence via deshielded aromatic protons adjacent to the oxazole ring .
  • X-ray Crystallography : Resolve E/Z isomerism and verify molecular geometry, as demonstrated for structurally similar Schiff bases (e.g., 4-methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline) .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (expected m/z ~345) and fragmentation patterns of the nitro-oxazole moiety .

Q. What solvents and conditions are recommended for solubility testing to ensure reproducibility in biological assays?

  • Methodological Answer : Based on analogs (e.g., N-methyl-N-phenylethanolamine), prioritize oxygenated solvents (e.g., DMSO, ethanol) for initial solubility screening. For aqueous compatibility, use buffered solutions (pH 6–8) with co-solvents like PEG-400. Document phase separation or precipitation under varying temperatures (25–60°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling for this compound?

  • Methodological Answer : Cross-validate results using multiple techniques:

  • Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-31G*).
  • Use HPLC to isolate isomers and re-analyze via circular dichroism (CD) or IR spectroscopy to detect conformational differences .
  • Reconcile mass spectral fragments with in silico fragmentation tools (e.g., CFM-ID) to identify unassigned peaks .

Q. What experimental designs are suitable for studying the environmental stability and degradation pathways of this nitro-oxazole derivative?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in buffers (pH 3–10) at 25–50°C, monitoring degradation via LC-MS. Nitro groups may hydrolyze to amines under acidic conditions .
  • Photolytic Degradation : Expose to UV light (254 nm) in inert and oxygenated atmospheres, analyzing byproduct formation (e.g., nitroso or hydroxylamine derivatives) .
  • Microbial Degradation : Use soil microcosm studies with GC-MS to track intermediates like 3-methyl-1,2-oxazole-5-carboxylic acid .

Q. How does the positioning of the nitro group on the oxazole ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs with nitro groups at positions 4 vs. 5 on the oxazole ring. Monitor coupling efficiency (e.g., Suzuki-Miyaura) using kinetic studies (HPLC tracking).
  • Electrochemical Analysis : Perform cyclic voltammetry to assess electron-withdrawing effects of the nitro group, which may hinder oxidative coupling at position 4 .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., chloroform/hexane) to induce slow crystallization.
  • Derivatization : Introduce heavy atoms (e.g., bromine) via electrophilic substitution to enhance X-ray diffraction quality .
  • Temperature Gradients : Employ gradient cooling (4°C → –20°C) to stabilize crystal lattice formation .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability (TGA vs. DSC) be interpreted?

  • Methodological Answer :

  • TGA-DSC Correlation : If TGA indicates decomposition at 200°C but DSC shows no endotherm, consider sublimation or non-energetic degradation.
  • Isothermal Studies : Hold samples at 150–220°C for 1–24 hours and analyze residues via FTIR to identify decomposition products (e.g., CO2 from nitro group loss) .

Q. What causes variability in biological activity assays, and how can it be controlled?

  • Methodological Answer :

  • Purity Assessment : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities >98%.
  • Isomer Control : Confirm E-configuration via NOESY NMR to ensure consistency in receptor binding studies .
  • Solvent Artifacts : Pre-test DMSO stock solutions for oxidation byproducts (e.g., dimethyl sulfone) using LC-MS .

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